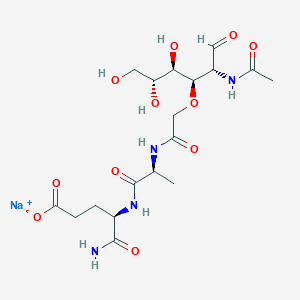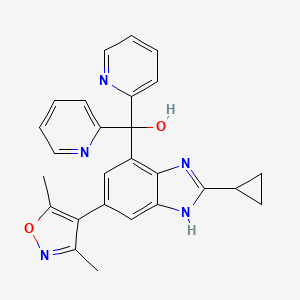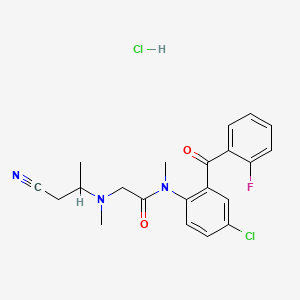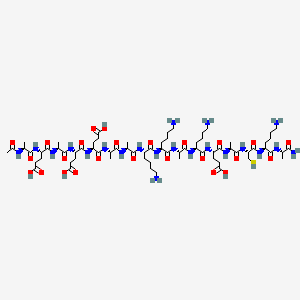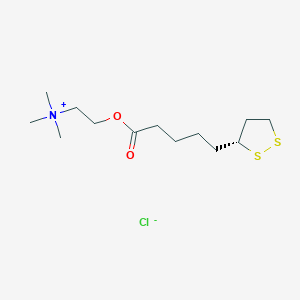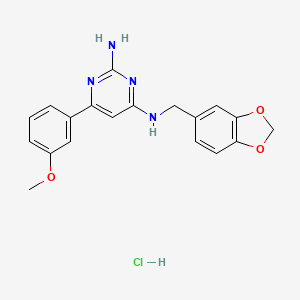
AMBMP 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AMBMP hydrochloride, also known as BML 284 or CID 11210285, is a potent and selective activator of Wnt signaling . It is cell-permeable and does not inhibit GSK-3β . It has been used as a Wnt agonist . It is also known to inhibit tubulin polymerization, suppress TLR2/4/5-induced inflammatory response in human monocytes, inhibit cell proliferation, induce cell cycle arrest in MDA-MB-231 breast cancer cells, and decrease embryo to blastocyst development .
Molecular Structure Analysis
The empirical formula of AMBMP hydrochloride is C19H18N4O3 · HCl . Its molecular weight is 386.84 . The chemical name is N4 - (1,3-Benzodioxol-5-ylmethyl)-6- (3-methoxyphenyl)-2,4-pyrimidinediamine hydrochloride .Physical And Chemical Properties Analysis
AMBMP hydrochloride is a white to beige powder . It is soluble in DMSO up to 20 mg/mL . It should be stored in a desiccated condition at 2-8°C .科学研究应用
Wnt Canonical Signaling Activation
- Application Summary: AMBMP hydrochloride is known to be a Wnt canonical signaling activator . The Wnt signaling pathway plays a crucial role in regulating cell fate and proliferation, and its activation can have significant implications in developmental biology and cancer research .
- Results/Outcomes: Activation of the Wnt signaling pathway can lead to various cellular responses, including changes in cell proliferation, differentiation, and survival .
Tubulin Polymerization Inhibition
- Application Summary: AMBMP hydrochloride is also known to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton. Inhibiting tubulin polymerization can disrupt the formation of the cytoskeleton and affect cell division .
- Methods of Application: Similar to the Wnt signaling activation, the application of AMBMP hydrochloride for tubulin polymerization inhibition involves treating cells with a solution of the compound. The specifics can vary based on the research objectives .
- Results/Outcomes: Inhibition of tubulin polymerization can lead to cell cycle arrest and potentially induce cell death. This property is often exploited in cancer research, as disrupting cell division can inhibit the growth of cancer cells .
Suppression of Inflammatory Response
- Application Summary: AMBMP hydrochloride has been found to suppress the inflammatory response induced by TLR2/4/5 in human monocytes . This property could be useful in the study of inflammatory diseases and the development of anti-inflammatory drugs .
- Methods of Application: The compound is typically applied to cultured human monocytes, and the inflammatory response is measured using various assays .
- Results/Outcomes: The suppression of the inflammatory response could potentially lead to a decrease in inflammation-related symptoms in various diseases .
Inhibition of Cell Proliferation
- Application Summary: AMBMP hydrochloride has been shown to inhibit cell proliferation and induce cell cycle arrest in MDA-MB-231 breast cancer cells . This property is of interest in cancer research, as it could potentially be used to slow the growth of cancer cells .
- Methods of Application: The compound is typically applied to cultured cancer cells, and the effects on cell proliferation and the cell cycle are measured using various assays .
- Results/Outcomes: The inhibition of cell proliferation and induction of cell cycle arrest could potentially lead to a decrease in the growth of cancer cells .
Embryo to Blastocyst Development
- Application Summary: AMBMP hydrochloride has been found to decrease embryo to blastocyst development . This could be of interest in the study of early embryonic development and the factors that influence it .
- Methods of Application: The compound is typically applied to cultured embryos, and the effects on development are observed .
- Results/Outcomes: The decrease in embryo to blastocyst development could potentially provide insights into the factors that influence early embryonic development .
Functionalization of Gold Nanoparticles
- Application Summary: While not directly related to AMBMP hydrochloride, the compound’s properties could potentially be used in the functionalization of gold nanoparticles . Gold nanoparticles have unique physicochemical properties that make them valuable for various biomedical applications, including biosensing, bioimaging, cancer therapy, and drug delivery .
- Results/Outcomes: The functionalization of gold nanoparticles could potentially enhance their effectiveness in various biomedical applications, such as targeted drug delivery .
安全和危害
AMBMP hydrochloride is classified as an irritant, with hazard statements H315 - H319 . This means it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3.ClH/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16;/h2-9H,10-11H2,1H3,(H3,20,21,22,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOFNDFDGVAIEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AMBMP hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B605313.png)
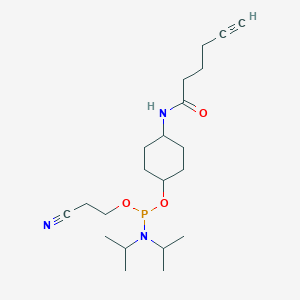
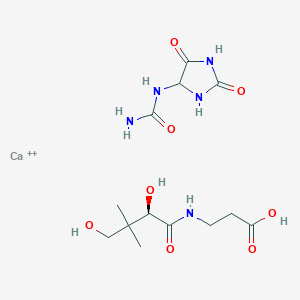
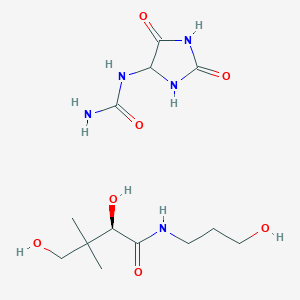
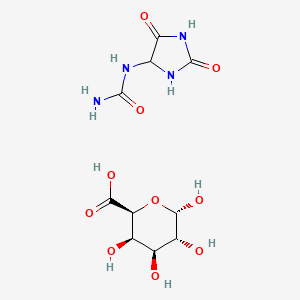
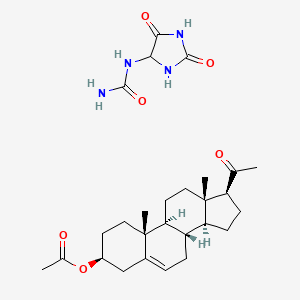
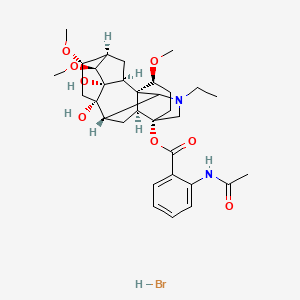
![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)
